![molecular formula C19H18F2O6 B2750628 3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid CAS No. 379725-35-6](/img/structure/B2750628.png)
3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid
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Overview
Description
3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid is a complex organic compound characterized by the presence of multiple methoxy and difluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . The reaction conditions often include the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Methoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid
- 3-[4-(Fluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid
Uniqueness
The presence of difluoromethoxy groups in 3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid distinguishes it from similar compounds. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for research .
Biological Activity
The compound 3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid is a synthetic organic molecule with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, including anti-inflammatory, analgesic, and anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈F₂O₄
- Molecular Weight : 348.34 g/mol
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study assessing its effects on various inflammatory models found that it inhibited edema formation and leukocyte accumulation in carrageenan-induced rat paw edema models. The compound was compared to standard anti-inflammatory drugs such as aspirin and indomethacin, demonstrating a comparable efficacy in reducing inflammation markers .
2. Analgesic Effects
In terms of analgesic activity, the compound was tested using the acetic acid-induced writhing response in mice. Results showed a marked reduction in writhing, suggesting effective pain relief mechanisms. However, it exhibited weak activity against thermal pain models (tail flick test), indicating a potential specificity in its analgesic profile .
3. Anticancer Potential
The anticancer properties of the compound were evaluated through various in vitro assays against cancer cell lines. It demonstrated cytotoxicity against several types of cancer cells, with IC50 values indicating potent activity at micromolar concentrations. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Comparative Biological Activity
Activity Type | Efficacy Level | Comparison Drug |
---|---|---|
Anti-inflammatory | Significant | Aspirin, Indomethacin |
Analgesic | Moderate | Acetaminophen |
Anticancer | Potent (IC50 < 10 µM) | Doxorubicin |
Study 1: Anti-inflammatory Effects
In a controlled study, the compound was administered to rats subjected to inflammatory stimuli. The results indicated a reduction in paw edema by approximately 60% compared to untreated controls. This effect was attributed to its ability to inhibit prostaglandin biosynthesis during the acute phase of inflammation .
Study 2: Analgesic Activity Assessment
A separate study focused on the analgesic effects of the compound using both chemical and thermal pain models. While it effectively reduced writhing in acetic acid tests by over 50%, it showed limited efficacy in tail flick tests, suggesting that its analgesic mechanism may not target thermal pain pathways effectively .
Study 3: Antitumor Activity
In vitro studies conducted on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analyses indicated an increase in sub-G1 phase cells, suggesting significant cell death among treated populations .
Properties
IUPAC Name |
(E)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2O6/c1-24-14-7-5-12(10-17(14)26-3)13(18(22)23)8-11-4-6-15(27-19(20)21)16(9-11)25-2/h4-10,19H,1-3H3,(H,22,23)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYYMQQANNDTRE-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC(=C(C=C2)OC(F)F)OC)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\C2=CC(=C(C=C2)OC(F)F)OC)/C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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